Acerogenin G is a naturally occurring linear diarylheptanoid characterized by a saturated heptan-3-one linker bridging two phenolic rings[1]. Unlike heavily conjugated analogs such as curcumin or pre-cyclized macrocycles like acerogenin E, acerogenin G provides a highly flexible, unconstrained carbon skeleton with a reactive C3 ketone [2]. In procurement and material selection, this compound is primarily sourced as a high-value biomimetic precursor for the synthesis of complex diaryletherheptanoids (DAEHs) and as a quantitative reference standard in macrophage-based anti-inflammatory assays . Its defined oxidation state distinguishes it from its corresponding alcohol, centrolobol, making it uniquely suited for oxidative phenolic coupling workflows and structure-activity relationship (SAR) studies [1].
Substituting Acerogenin G with common linear diarylheptanoids (e.g., curcumin) or its reduced alcohol counterpart (centrolobol) fundamentally alters downstream reactivity and assay performance. Curcumin's conjugated beta-diketone system introduces intense fluorescence, metal-chelating behavior, and pan-assay interference (PAINS), which confound selective anti-inflammatory readouts . Conversely, attempting to use centrolobol in biomimetic cyclization workflows fails because the C3 hydroxyl alters the electronic and steric profile required for targeted oxidative phenolic coupling[1]. Furthermore, substituting with pre-cyclized analogs like acerogenin E eliminates the linear flexibility required to study intermediate cyclization states or to access specific meta,para-bridged diaryletherheptanoids like pterocarine, forcing chemists into low-yielding de novo macrocyclization routes (e.g., Ullmann coupling) instead of direct biomimetic oxidation [2].
Acerogenin G serves as a direct linear precursor for the synthesis of complex diaryletherheptanoids via bio-inspired oxidative phenolic coupling [1]. When subjected to PbO2-mediated oxidation, Acerogenin G undergoes a highly specific intramolecular cyclization with concomitant oxidative hydroxylation, yielding the pterocarine skeleton (e.g., acetyl pterocarine and its regioisomer) in a combined 27% yield, alongside 40% recovered starting material [1]. In contrast, attempting to construct these macrocycles via traditional de novo methods (such as Ullmann etherification or SNAr on pre-functionalized rings) often requires lengthy multi-step sequences with overall yields frequently falling below 15% due to ring strain and poor cyclization efficiency [1].
| Evidence Dimension | Cyclization efficiency to DAEH scaffolds |
| Target Compound Data | Direct biomimetic cyclization to pterocarine derivatives (27% yield + 40% recovered starting material) in a single step. |
| Comparator Or Baseline | De novo macrocyclization (e.g., Ullmann coupling of functionalized precursors) |
| Quantified Difference | Bypasses multi-step macrocyclization, achieving direct ring closure and functionalization in one step. |
| Conditions | PbO2-mediated oxidative phenolic coupling. |
Procuring Acerogenin G allows synthetic chemists to bypass complex, low-yielding macrocyclization steps, drastically shortening the synthetic route to target DAEHs.
Acerogenin G demonstrates potent anti-inflammatory activity in cellular assays, specifically inhibiting lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 murine macrophages with an IC50 of 5.58 μM . This provides a distinct quantitative advantage over generic phenolic extracts or structurally constrained cyclic diarylheptanoids, which often exhibit higher IC50 values or off-target cytotoxicity. Furthermore, unlike curcumin, which can exhibit assay interference through its highly conjugated system, Acerogenin G's un-conjugated heptan-3-one linker ensures a cleaner readout in Griess reagent-based NO quantification .
| Evidence Dimension | Inhibition of NO production (IC50) |
| Target Compound Data | IC50 = 5.58 μM |
| Comparator Or Baseline | Standard linear diarylheptanoids (e.g., curcumin or crude Aceraceae extracts) |
| Quantified Difference | Provides a low-micromolar, non-conjugated baseline for NO inhibition without the PAINS-related assay interference common to highly conjugated analogs. |
| Conditions | LPS-stimulated RAW264.7 cells, Griess reagent assay. |
For assay developers and medicinal chemists, Acerogenin G provides a reliable, interference-free reference standard for evaluating the anti-inflammatory properties of un-conjugated diarylheptanoids.
Acerogenin G is the precise C3-ketonic derivative of the corresponding alcohol, centrolobol[1]. This specific oxidation state is critical for its utility in both synthesis and biological binding. The presence of the C3 carbonyl allows for enolization and alpha-functionalization, which are impossible with centrolobol[2]. In structural characterization and SAR studies, the transition from the C3-hydroxyl (centrolobol) to the C3-ketone (Acerogenin G) alters the hydrogen-bonding profile and conformational flexibility of the heptane chain. Procurement of Acerogenin G specifically targets workflows requiring this carbonyl reactivity, whereas centrolobol is restricted to applications requiring a hydrogen-bond donor at the C3 position [1].
| Evidence Dimension | Functional group reactivity at C3 |
| Target Compound Data | Possesses a reactive C3 ketone capable of enolization and nucleophilic addition. |
| Comparator Or Baseline | Centrolobol (C3 secondary alcohol) |
| Quantified Difference | Enables alpha-carbon functionalization and distinct hydrogen-bond acceptor interactions, whereas centrolobol acts solely as a hydrogen-bond donor. |
| Conditions | Standard synthetic derivatization and SAR profiling. |
Buyers must select Acerogenin G when downstream processes require carbonyl-specific reactivity or when establishing the exact SAR impact of the C3 oxidation state in diarylheptanoids.
Acerogenin G is the optimal starting material for laboratories synthesizing complex diaryletherheptanoids (DAEHs) such as pterocarine. Its linear structure and specific oxidation state allow it to undergo direct, PbO2-mediated oxidative phenolic coupling, bypassing the need for low-yielding, multi-step Ullmann or SNAr macrocyclization strategies[1].
Due to its potent inhibition of NO production (IC50 = 5.58 μM) and lack of a highly conjugated PAINS-like system, Acerogenin G is an ideal reference standard in macrophage-based (RAW264.7) anti-inflammatory assays. It allows researchers to benchmark new diarylheptanoids without the optical and chemical interference commonly caused by curcumin .
Acerogenin G is frequently procured alongside its reduced counterpart, centrolobol, and its cyclized counterpart, acerogenin E, to map the exact influence of chain oxidation state and macrocyclization on biological activity. It serves as the definitive C3-ketone, linear baseline in these comparative pharmacological studies [2].
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